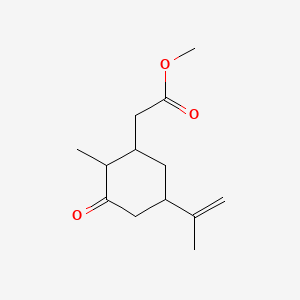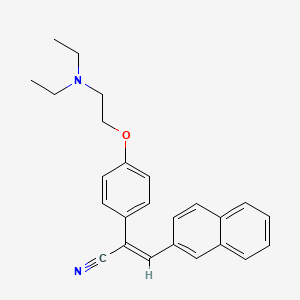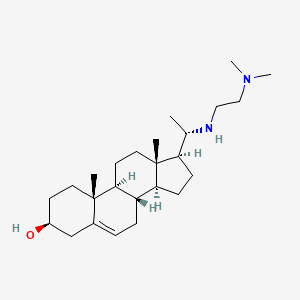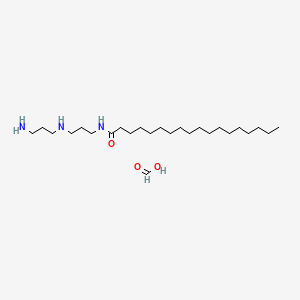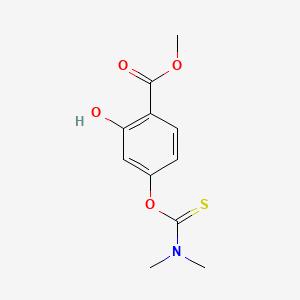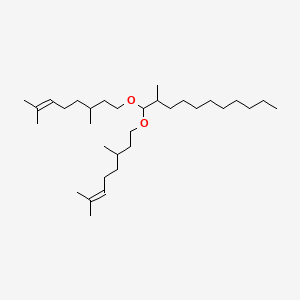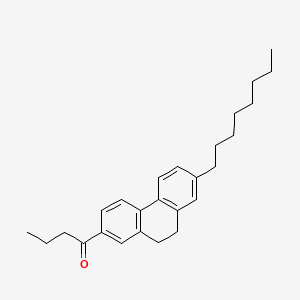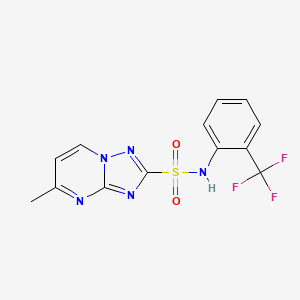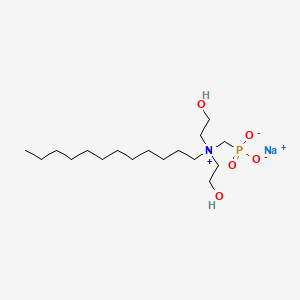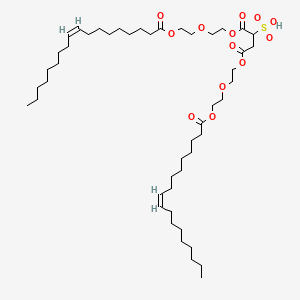
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is a complex organic compound with a unique structure It is characterized by the presence of multiple ether and ester linkages, as well as a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate typically involves multiple steps:
Esterification: The initial step involves the esterification of octadec-9-enoic acid with ethylene glycol to form the intermediate ester.
Etherification: The intermediate ester undergoes etherification with ethylene oxide to introduce the ether linkages.
Sulfonation: The final step involves the sulfonation of the etherified product to introduce the sulfonate group.
These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane dynamics.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets. It may have applications in drug delivery systems due to its solubility properties.
Industry: In industrial applications, the compound is used as a surfactant or emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of (Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins. Additionally, the sulfonate group may interact with specific receptors or enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Bis(12-hydroxy-octadecanoyloxy)ethane: This compound shares a similar structure but lacks the sulfonate group, making it less amphiphilic.
1,4-Bis(2-(2-(octadecyloxy)ethoxy)ethyl) 2-sulphosuccinate: This compound has a similar backbone but different alkyl chain lengths, affecting its physical and chemical properties.
Uniqueness
(Z,Z)-1,4-Bis(2-(2-((1-oxooctadec-9-enyl)oxy)ethoxy)ethyl) 2-sulphosuccinate is unique due to its specific combination of ether, ester, and sulfonate groups. This combination imparts distinct amphiphilic properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are important.
属性
CAS 编号 |
94070-91-4 |
|---|---|
分子式 |
C48H86O13S |
分子量 |
903.3 g/mol |
IUPAC 名称 |
1,4-bis[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C48H86O13S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(49)58-39-35-56-37-41-60-47(51)43-44(62(53,54)55)48(52)61-42-38-57-36-40-59-46(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43H2,1-2H3,(H,53,54,55)/b19-17-,20-18- |
InChI 键 |
STPSCPHONDDULV-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CC(C(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


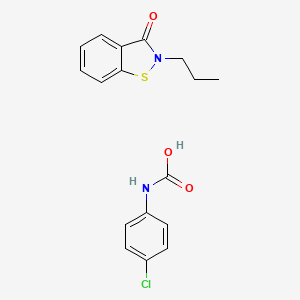
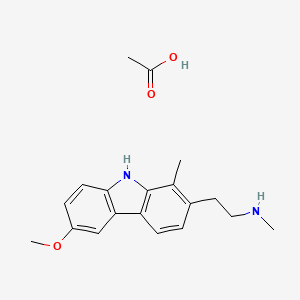
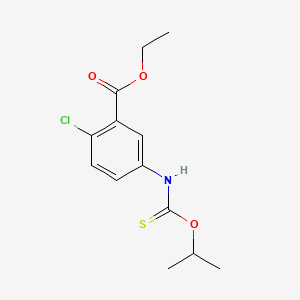
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
